3,3',3''-Phosphorothioyltripropanoic acid
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Overview
Description
3,3’,3’'-Phosphorothioyltripropanoic acid: is a chemical compound with the molecular formula C9H15O6PS and a molecular weight of 282.25 g/mol . It is also known by its IUPAC name 3,3’,3’'-(thioxo-lambda5-phosphanetriyl)tripropionic acid . This compound is characterized by the presence of a phosphorothioyl group attached to three propanoic acid moieties, making it a unique organophosphorus compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-Phosphorothioyltripropanoic acid typically involves the reaction of phosphorothioyl chloride with propanoic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of 3,3’,3’'-Phosphorothioyltripropanoic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,3’,3’'-Phosphorothioyltripropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the phosphorothioyl group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioyl compounds.
Scientific Research Applications
Chemistry: 3,3’,3’'-Phosphorothioyltripropanoic acid is used as a ligand in coordination chemistry and as a reagent in organic synthesis .
Biology: In biological research, it is used to study enzyme mechanisms and as a probe for phosphorothioate interactions .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3,3’,3’'-Phosphorothioyltripropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often mediated through the formation of a phosphorothioate-enzyme complex, which disrupts the normal catalytic cycle of the enzyme .
Comparison with Similar Compounds
- 3,3’,3’'-Phosphinetriyltripropanoic acid
- Triphenylphosphine
- Triphenylphosphine-3,3’,3’'-trisulfonic acid trisodium salt
Comparison: 3,3’,3’‘-Phosphorothioyltripropanoic acid is unique due to its phosphorothioyl group, which imparts distinct chemical reactivity compared to other phosphine derivatives. Unlike triphenylphosphine, which is primarily used as a ligand in metal-catalyzed reactions, 3,3’,3’'-Phosphorothioyltripropanoic acid has broader applications in both organic synthesis and biological research .
Properties
IUPAC Name |
3-[bis(2-carboxyethyl)phosphinothioyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O6PS/c10-7(11)1-4-16(17,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFIMDZIQZUHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=S)(CCC(=O)O)CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O6PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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